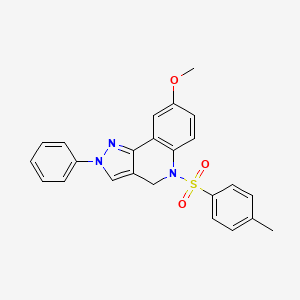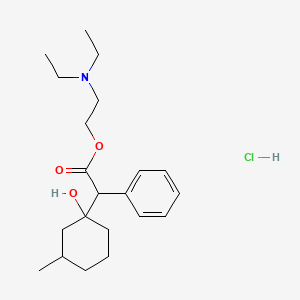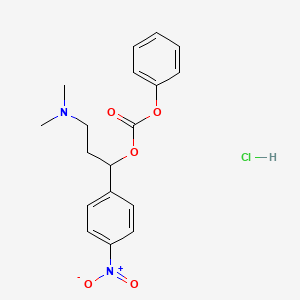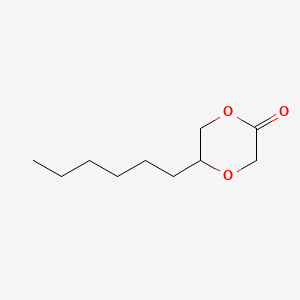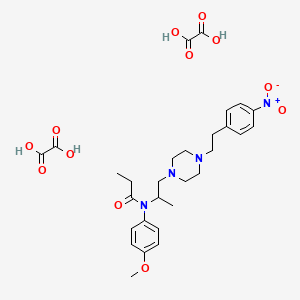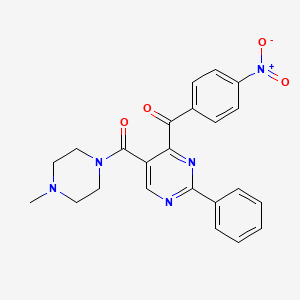
4-Allyl-1,1-bis(2-chloroethyl)-3-thiosemicarbazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Allyl-1,1-bis(2-chloroethyl)-3-thiosemicarbazide is a synthetic organic compound that belongs to the class of thiosemicarbazides
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Allyl-1,1-bis(2-chloroethyl)-3-thiosemicarbazide typically involves the reaction of allyl isothiocyanate with 1,1-bis(2-chloroethyl)hydrazine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as ethanol or methanol, and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4-Allyl-1,1-bis(2-chloroethyl)-3-thiosemicarbazide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups such as amines or ethers.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may exhibit biological activity, such as antimicrobial or anticancer properties, making it a candidate for drug development.
Medicine: Its potential therapeutic effects could be explored for treating various diseases.
Industry: It could be used in the development of new materials or as a reagent in chemical processes.
Wirkmechanismus
The mechanism of action of 4-Allyl-1,1-bis(2-chloroethyl)-3-thiosemicarbazide would depend on its specific biological activity. Generally, thiosemicarbazides can interact with biological molecules such as proteins and nucleic acids, potentially inhibiting their function or altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiosemicarbazide: A simpler compound with similar functional groups.
1,1-Bis(2-chloroethyl)hydrazine: A precursor in the synthesis of the target compound.
Allyl isothiocyanate: Another precursor in the synthesis.
Uniqueness
4-Allyl-1,1-bis(2-chloroethyl)-3-thiosemicarbazide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other thiosemicarbazides.
Eigenschaften
CAS-Nummer |
92380-19-3 |
|---|---|
Molekularformel |
C8H15Cl2N3S |
Molekulargewicht |
256.20 g/mol |
IUPAC-Name |
1-[bis(2-chloroethyl)amino]-3-prop-2-enylthiourea |
InChI |
InChI=1S/C8H15Cl2N3S/c1-2-5-11-8(14)12-13(6-3-9)7-4-10/h2H,1,3-7H2,(H2,11,12,14) |
InChI-Schlüssel |
PLXOXPBHQVMJGT-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCNC(=S)NN(CCCl)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



